molecular formula C39H60O11 B12777423 Cimiracemoside M CAS No. 473554-77-7

Cimiracemoside M

Cat. No.: B12777423
CAS No.: 473554-77-7
M. Wt: 704.9 g/mol
InChI Key: MRJOSYQMJVDQDS-WONLXFFKSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cimiracemoside M involves the extraction of the compound from the roots of Cimicifuga foetida. The extraction process typically includes steps such as drying, grinding, and solvent extraction using methanol or ethanol . The extract is then subjected to chromatographic techniques to isolate this compound.

Industrial Production Methods

Industrial production of this compound follows similar extraction and purification processes but on a larger scale. The use of high-performance liquid chromatography (HPLC) and other advanced chromatographic techniques ensures the purity and quality of the compound .

Chemical Reactions Analysis

Types of Reactions

Cimiracemoside M undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogens, nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .

Scientific Research Applications

Cimiracemoside M has a wide range of scientific research applications, including:

Mechanism of Action

Cimiracemoside M exerts its effects primarily through the activation of AMP-activated protein kinase (AMPK). AMPK is a key regulator of cellular energy homeostasis and is involved in various metabolic pathways. Activation of AMPK by this compound leads to increased glucose uptake and fatty acid oxidation, which can help in managing diabetes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Cimiracemoside M is unique due to its specific structure and its potent activation of AMPK. This makes it particularly valuable in the study and treatment of metabolic disorders such as diabetes .

Properties

CAS No.

473554-77-7

Molecular Formula

C39H60O11

Molecular Weight

704.9 g/mol

IUPAC Name

[(3R,4R,5R,6S)-6-[[(1S,3R,6S,8R,11R,12S,13R,15R,16R)-15-[(2R,4R)-4-acetyloxy-4-[(2S)-3,3-dimethyloxiran-2-yl]butan-2-yl]-13-hydroxy-7,7,12,16-tetramethyl-14-oxo-6-pentacyclo[9.7.0.01,3.03,8.012,16]octadecanyl]oxy]-4,5-dihydroxyoxan-3-yl] acetate

InChI

InChI=1S/C39H60O11/c1-19(16-22(47-20(2)40)32-35(6,7)50-32)27-29(43)31(45)37(9)25-11-10-24-34(4,5)26(12-13-38(24)18-39(25,38)15-14-36(27,37)8)49-33-30(44)28(42)23(17-46-33)48-21(3)41/h19,22-28,30-33,42,44-45H,10-18H2,1-9H3/t19-,22-,23-,24+,25+,26+,27+,28+,30-,31+,32+,33+,36-,37-,38-,39+/m1/s1

InChI Key

MRJOSYQMJVDQDS-WONLXFFKSA-N

Isomeric SMILES

C[C@H](C[C@H]([C@H]1C(O1)(C)C)OC(=O)C)[C@H]2C(=O)[C@@H]([C@@]3([C@@]2(CC[C@]45[C@H]3CC[C@@H]6[C@]4(C5)CC[C@@H](C6(C)C)O[C@H]7[C@@H]([C@H]([C@@H](CO7)OC(=O)C)O)O)C)C)O

Canonical SMILES

CC(CC(C1C(O1)(C)C)OC(=O)C)C2C(=O)C(C3(C2(CCC45C3CCC6C4(C5)CCC(C6(C)C)OC7C(C(C(CO7)OC(=O)C)O)O)C)C)O

Origin of Product

United States

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